Tributyl(octadecyl)phosphanium chloride
Description
Properties
CAS No. |
56155-04-5 |
|---|---|
Molecular Formula |
C30H64ClP |
Molecular Weight |
491.3 g/mol |
IUPAC Name |
tributyl(octadecyl)phosphanium;chloride |
InChI |
InChI=1S/C30H64P.ClH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30-31(27-10-6-2,28-11-7-3)29-12-8-4;/h5-30H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
TTWXCXGXQQLIHX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Nucleophilic Substitution: Primary Industrial Method
The most widely documented synthesis involves a nucleophilic substitution reaction between tributylphosphine (P(C4H9)3) and 1-chlorooctadecane (C18H37Cl). This method, detailed in patent CN103275125A, proceeds under nitrogen atmosphere to prevent oxidation of the phosphine:
$$
\text{P(C}4\text{H}9\text{)}3 + \text{C}{18}\text{H}{37}\text{Cl} \rightarrow \text{P(C}4\text{H}9\text{)}3\text{C}{18}\text{H}{37}^+ \text{Cl}^-
$$
Key Parameters:
- Molar Ratios: 1-Chlorooctadecane (21–23%), tributylphosphine (17–19%), and N,N-dimethylformamide (DMF, 60%) as solvent.
- Temperature: 148–152°C to overcome activation energy barriers.
- Reaction Time: 11–12 hours under continuous stirring.
- Atmosphere: Nitrogen gas to inhibit phosphine oxidation.
Post-reaction, the mixture cools to room temperature, yielding a solid-liquid phase. The crude product is purified via vacuum filtration, hexane extraction, and oven drying.
Table 1: Reaction Conditions for Nucleophilic Substitution
| Parameter | Value/Range |
|---|---|
| Molar Ratio (C18H37Cl) | 21–23% |
| Molar Ratio (P(C4H9)3) | 17–19% |
| Solvent | N,N-Dimethylformamide |
| Temperature | 148–152°C |
| Reaction Time | 11–12 hours |
| Yield | 90–93% (crude product) |
Alternative Synthesis Pathways
Alkyl Halide-Phosphine Coupling in Nonpolar Solvents
A modified approach uses toluene or dichloromethane as solvents, enabling lower reaction temperatures (80–100°C) but requiring extended durations (24–48 hours). For example, trihexyl(tetradecyl)phosphonium chloride synthesis involves refluxing trihexylphosphine with tetradecyl chloride in toluene:
$$
\text{P(C}6\text{H}{13}\text{)}3 + \text{C}{14}\text{H}{29}\text{Cl} \rightarrow \text{P(C}6\text{H}{13}\text{)}3\text{C}{14}\text{H}{29}^+ \text{Cl}^-
$$
This method, while gentler, suffers from lower yields (75–80%) due to incomplete alkylation.
Microwave-Assisted Synthesis
Emerging techniques employ microwave irradiation to accelerate reaction kinetics. Preliminary studies on analogous phosphonium salts report 30–50% reduction in reaction time without compromising yield. However, scalability remains a challenge.
Industrial Production Techniques
Batch Reactor Systems
Large-scale production typically uses stirred-tank reactors (STRs) with capacities up to 10,000 liters. Key considerations include:
Continuous Flow Processes
Recent advancements adopt continuous flow reactors (CFRs) for improved consistency. CFRs enable precise temperature control and reduce batch-to-batch variability, achieving yields >95% for phosphonium salts with shorter alkyl chains. Adaptation to octadecyl derivatives requires addressing viscosity challenges.
Optimization and Scalability Challenges
Solvent Selection and Recycling
DMF remains the solvent of choice due to its high boiling point (153°C) and ability to dissolve both phosphine and alkyl halide. However, its toxicity necessitates closed-loop recycling systems. Alternatives like dimethyl sulfoxide (DMSO) are under investigation but require higher temperatures (160–170°C).
Byproduct Mitigation
Common byproducts include unreacted 1-chlorooctadecane and tributylphosphine oxide. Hexane extraction effectively removes nonpolar impurities, while aqueous washes eliminate residual DMF.
Table 2: Byproduct Removal Efficiency
| Purification Step | Byproduct Removed | Efficiency (%) |
|---|---|---|
| Vacuum Filtration | Unreacted C18H37Cl | 85–90 |
| Hexane Extraction | Tributylphosphine Oxide | 70–75 |
| Aqueous Wash | Residual DMF | 95–98 |
Comparative Analysis with Analogous Compounds
Tributyl(tetradecyl)phosphanium Chloride
Shorter alkyl chains (C14 vs. C18) reduce reaction temperatures (120–130°C) but increase byproduct formation due to higher phosphine volatility.
Tributyl(octyl)phosphanium Chloride
The octyl derivative (C8) achieves 98% yields in CFRs but lacks the lipophilicity required for phase-transfer catalysis in nonpolar media.
Chemical Reactions Analysis
Oxidation Reactions
Tributyl(octadecyl)phosphanium chloride undergoes oxidation in the presence of oxygen to form tributyl(octadecyl)phosphine oxide (C<sub>26</sub>H<sub>56</sub>OP). This reaction typically proceeds under ambient or elevated temperatures, with the phosphorus center transitioning from a +1 to +3 oxidation state.
| Reaction Parameter | Value |
|---|---|
| Reactant | O<sub>2</sub> |
| Product | Tributyl(octadecyl)phosphine oxide |
| Typical Conditions | 25–80°C, atmospheric pressure |
| Yield | >85% (industrial scale) |
The reaction mechanism involves nucleophilic attack by oxygen on the electrophilic phosphorus atom, followed by electron redistribution to stabilize the oxide form .
Anion Exchange Reactions
The chloride anion in this compound can be replaced with other anions (e.g., docusate, bis(trifluoromethylsulfonyl)imide) to form ionic liquids . This metathesis reaction enhances solubility and tailors physicochemical properties for specific applications.
Example :
Conditions :
Phase-Transfer Catalysis
This compound acts as a phase-transfer catalyst (PTC) in nucleophilic substitutions and alkylation reactions. Its long alkyl chain facilitates the transfer of reactants between aqueous and organic phases .
Mechanism :
-
The phosphonium cation forms ion pairs with anionic reactants (e.g., OH<sup>−</sup>, CN<sup>−</sup>).
-
The lipophilic octadecyl chain solubilizes these pairs in organic solvents, enhancing reaction rates .
Applications :
Biological Interactions
As a biocide, the compound disrupts microbial mitochondrial membranes via electrostatic interactions with phospholipids. This leads to proton gradient collapse and ATP synthesis inhibition.
| Target Organism | Effect |
|---|---|
| Sulfate-reducing bacteria | Growth inhibition at 10–50 ppm |
| Gram-positive bacteria | Membrane lysis at <100 ppm |
Thermal Decomposition
At temperatures exceeding 200°C, this compound undergoes decomposition to form tributylphosphine, octadecene, and HCl .
Comparative Reactivity
Scientific Research Applications
Tributyl(octadecyl)phosphanium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of tributyl(octadecyl)phosphanium chloride involves its interaction with cellular components. As a biocide, it disrupts mitochondrial function, leading to cellular dysfunction and death . The compound’s cationic nature allows it to interact with negatively charged cell membranes, enhancing its antimicrobial activity .
Comparison with Similar Compounds
Structural and Functional Comparison with TTPC
| Property | Tributyl(octadecyl)phosphanium Chloride | Tributyltetradecylphosphonium Chloride (TTPC) |
|---|---|---|
| Alkyl Chain Length | C₁₈ | C₁₄ |
| Symmetry | Asymmetric (3 butyl + 1 octadecyl) | Asymmetric (3 butyl + 1 tetradecyl) |
| Solubility in Water | Likely lower due to longer chain | Completely soluble (≥50% aqueous solution) |
| Biocidal Efficacy | Potentially higher (longer chain) | High (used in oilfield/RO biofouling control) |
| Thermal Stability | Stable up to ~300°C (inferred) | Stable at elevated temperatures |
| Applications | Ionic liquids, biocides (theoretical) | Industrial biocide (proven efficacy) |
Key Findings :
- The octadecyl derivative’s longer chain may enhance membrane disruption in microbes but reduce water solubility compared to TTPC .
- Both compounds are thermally stable, but TTPC has been extensively validated for biofilm removal in reverse osmosis (RO) systems, with >99.58% rejection rates .
Comparison with Triphenylphosphonium Salts
Example: (Chloromethyl)triphenylphosphonium chloride (CAS 5293-84-5)
- Structure : Triphenyl groups (aromatic) vs. tributyl/octadecyl (aliphatic).
- Properties :
- Applications : Triphenylphosphonium salts are niche in catalysis, while tributyl/octadecyl variants target industrial biocides .
Comparison with Chlorinated Paraffins
Example: Octadecyl chloride (C₁₈H₃₇Cl)
- Structure : Neutral chlorinated hydrocarbon vs. ionic phosphonium salt.
- Properties :
Comparison with Other Ionic Liquids
Example: [TDPh][eFAP] (trihexyl tetradecyl phosphonium tris(pentafluoroethyl)trifluorophosphate)
- Anion Complexity : this compound uses simple chloride, whereas [TDPh][eFAP] has a fluorinated anion for hydrophobicity.
- Applications: Fluorinated ionic liquids excel in non-aqueous catalysis, while chloride-based salts are cost-effective for water treatment .
Q & A
Q. What are the recommended laboratory synthesis methods for tributyl(octadecyl)phosphanium chloride?
this compound is typically synthesized via quaternization of tributylphosphine with 1-chlorooctadecane. Key steps include:
- Reagent stoichiometry : A 1:1 molar ratio of tributylphosphine to alkyl halide under inert conditions (e.g., nitrogen atmosphere).
- Solvent selection : Polar aprotic solvents like acetonitrile or dichloromethane are preferred to enhance reaction kinetics.
- Purification : Post-reaction, the product is washed with diethyl ether to remove unreacted starting materials and recrystallized from ethanol/water mixtures .
- Purity validation : Confirm via -NMR (shift at δ 1.0–2.5 ppm for alkyl chains) and elemental analysis (<1% deviation from theoretical C/H/P/Cl ratios) .
Q. How should researchers characterize the structural and thermal stability of this compound?
- Structural analysis :
- NMR spectroscopy : -NMR to confirm phosphonium center (δ 20–30 ppm).
- FTIR : Peaks at 720–750 cm (P–C stretching) and 2900 cm (C–H alkyl).
- Thermal stability :
- TGA/DSC : Decomposition onset >200°C in nitrogen, with residual mass <5% at 500°C.
- Hazardous byproducts : Monitor for HCl gas (via FTIR) and phosphorus oxides (XRD) under pyrolysis .
Advanced Research Questions
Q. What experimental design strategies mitigate contradictions in solubility data for ionic liquid applications?
Discrepancies in solubility studies often arise from:
- Purity variations : Use HPLC to verify purity >95% (e.g., residual solvents like water can alter solubility ).
- Solvent interactions : Employ the UNIFAC-IL model to predict gas solubility (e.g., CO) and validate with gravimetric analysis .
- Temperature effects : Conduct isothermal titration calorimetry (ITC) to quantify enthalpy-entropy compensation in mixed-solvent systems .
Q. How can researchers resolve conflicting reports on this compound’s biocidal efficacy in microbial studies?
- Experimental variables :
- Microbial strain specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution assays (CLSI guidelines).
- Concentration thresholds : Compare minimum inhibitory concentrations (MICs) under aerobic vs. anaerobic conditions .
- Mechanistic studies :
- Use fluorescence microscopy with propidium iodide to assess membrane disruption efficacy .
Methodological Recommendations
- Handling : Store under argon at 4°C; avoid contact with strong oxidizers (e.g., HNO) due to exothermic reactions .
- Data reproducibility : Pre-dry solvents over molecular sieves and standardize humidity levels during experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
